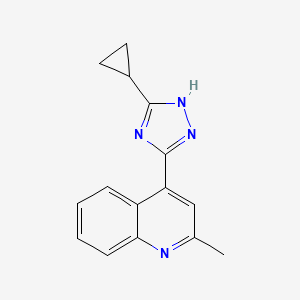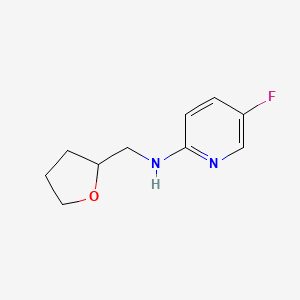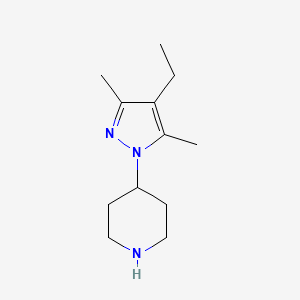
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinoline derivatives.
作用機序
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of fungal or bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential applications in drug discovery and development due to its anticancer, antifungal, antiviral, and antibacterial properties. However, limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel imaging probes and therapeutic agents based on the structure of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline.
Conclusion:
In conclusion, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its complex synthesis method and potential side effects are limitations, but its potential as a fluorescent probe for imaging applications and its anticancer, antifungal, antiviral, and antibacterial properties make it an exciting area of research for future studies.
合成法
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a complex process that involves several steps. One of the commonly used methods is the reaction between 5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde and 2-methylquinoline in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by various techniques such as column chromatography or recrystallization.
科学的研究の応用
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-8-12(11-4-2-3-5-13(11)16-9)15-17-14(18-19-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOONYEZSSDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NNC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)





